3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide
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Overview
Description
3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide is a complex organic compound that belongs to the class of 1,2,4-oxadiazoles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide typically involves multiple steps. One common method involves the formation of the 1,2,4-oxadiazole ring through cyclization reactions. The chloromethyl group is introduced via chloromethylation reactions, often using reagents like chloromethyl methyl ether or chloromethyl chloroformate .
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale cyclization and chloromethylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile involved .
Scientific Research Applications
3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-isopropylbenzamide
- 5-(Chloromethyl)-3-(3-methylbenzyl)-1,2,4-oxadiazole
- 3-Amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan
Uniqueness
What sets 3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the morpholin-4-ylsulfonyl group, in particular, enhances its solubility and bioavailability, making it a promising candidate for various applications .
Properties
IUPAC Name |
3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-(4-morpholin-4-ylsulfonylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O5S/c17-11-14-19-16(26-20-14)6-5-15(22)18-12-1-3-13(4-2-12)27(23,24)21-7-9-25-10-8-21/h1-4H,5-11H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPKDMDBBXMOIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC3=NC(=NO3)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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